molecular formula C17H20N4O B11782473 (4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B11782473
M. Wt: 296.37 g/mol
InChI Key: YKUFONZQSBUZAE-UHFFFAOYSA-N
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Description

(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows for diverse chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a diethylamino-substituted pyrazole with a phenyl-substituted pyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.

Scientific Research Applications

(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.

Mechanism of Action

The mechanism of action of (4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol: A fluorinated analog with similar structural features but different electronic properties.

    1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar pyrazole core but different substitution patterns.

Uniqueness

(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both diethylamino and phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

[4-(diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl]methanol

InChI

InChI=1S/C17H20N4O/c1-3-20(4-2)17-16-14(12-22)15(13-8-6-5-7-9-13)19-21(16)11-10-18-17/h5-11,22H,3-4,12H2,1-2H3

InChI Key

YKUFONZQSBUZAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)CO

Origin of Product

United States

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